N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide
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Overview
Description
N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with 2-(butan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amine in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in the glycolytic pathway and is critical for the metabolism of cancer cells. By inhibiting PKM2, N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide disrupts the energy production in cancer cells, leading to reduced cell viability and proliferation . The compound also affects other molecular targets and pathways involved in cancer cell metabolism and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide derivatives: These compounds share a similar core structure and have been studied for their biological activities.
N-alkylquinoline derivatives: These compounds have variations in the alkyl group attached to the quinoline ring and exhibit different biological properties.
Uniqueness
N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit PKM2 and its potential anticancer activity make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H20N2O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H20N2O2S/c1-3-14(2)16-10-4-5-11-17(16)21-24(22,23)18-12-6-8-15-9-7-13-20-19(15)18/h4-14,21H,3H2,1-2H3 |
InChI Key |
KMDWWRICFITKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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